![molecular formula C9H5BrO2S B1268535 5-Bromobenzo[B]thiophene-3-carboxylic acid CAS No. 7312-24-5](/img/structure/B1268535.png)
5-Bromobenzo[B]thiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives involves several key steps, including bromocyclization and palladium-catalyzed cross-couplings. A notable method includes the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent, followed by palladium-catalyzed coupling with N-tosylhydrazones to furnish diverse 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives (Tréguier et al., 2014).
Molecular Structure Analysis
Structural analysis of benzo[b]thiophene derivatives reveals that substituents on the thiophene ring significantly influence the molecular geometry and electronic properties, impacting their reactivity and functional applications. For instance, the introduction of a bromo group at the 5-position of benzo[b]thiophene enhances its electrophilic character, facilitating further functionalization through nucleophilic substitution reactions.
Chemical Reactions and Properties
This compound undergoes various substitution reactions, including bromination and nitration, to yield multi-substituted derivatives. These reactions are influenced by the presence of substituents, which direct the regioselectivity of further functionalization (Cooper et al., 1970).
Scientific Research Applications
Synthesis and Derivatives Development
5-Bromobenzo[B]thiophene-3-carboxylic acid plays a crucial role in the synthesis of various pharmacologically active derivatives. For instance, it has been used in the development of amines and thiouronium salts with potential pharmacological applications (Chapman et al., 1971). This compound serves as a building block for creating a variety of substituted benzo[b]thiophenes, demonstrating its versatility in chemical synthesis.
Anti-inflammatory Properties
Research has shown that derivatives of this compound possess significant anti-inflammatory properties. A study conducted by Radwan, Shehab, and El-Shenawy in 2009 revealed that C5-substituted benzo[b]thiophenes, derived from this compound, exhibited potent anti-inflammatory activity (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Pharmacokinetics
It is known that the compound is solid at room temperature , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 5-Bromobenzo[B]thiophene-3-carboxylic acid, it is recommended to keep it in a dark place, sealed, and at room temperature for optimal stability .
properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQBOPASRUUSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347397 | |
Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7312-24-5 | |
Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.